molecular formula C17H19N2O+ B11681528 1,6-Dimethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

1,6-Dimethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B11681528
M. Wt: 267.34 g/mol
InChI Key: OADDQTGRPKOSLG-UHFFFAOYSA-N
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Description

1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound with a unique structure that combines a pyrrolo[1,2-a]pyrazine core with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZINE: Similar structure but lacks the ium ion.

    2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM: Similar but without the methyl groups.

Uniqueness

1,6-DIMETHYL-2-(2-OXO-2-PHENYLETHYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19N2O+

Molecular Weight

267.34 g/mol

IUPAC Name

2-(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)-1-phenylethanone

InChI

InChI=1S/C17H19N2O/c1-13-8-9-16-14(2)18(10-11-19(13)16)12-17(20)15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3/q+1

InChI Key

OADDQTGRPKOSLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1CC[N+](=C2C)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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